1-(2-Chloro-6-ethylquinolin-3-yl)ethanone is an organic compound characterized by its unique quinoline structure, which incorporates a chloro and an ethyl group at specific positions. Its molecular formula is , with a molecular weight of approximately 223.68 g/mol. The compound features a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the biological activities associated with quinoline derivatives.
Quinoline derivatives, including 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone, have been studied for their biological properties. They often exhibit:
The synthesis of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be achieved through several methods:
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone finds applications primarily in:
Studies on the interactions of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone with biological targets are crucial for understanding its pharmacological profile. These studies typically involve:
Several compounds share structural similarities with 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone, highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloroquinoline | Structure | Lacks ethyl substitution; simpler structure. |
| 6-Ethylquinoline | Structure | No chlorine substituent; different reactivity profile. |
| 1-(2-Chloropyridin-3-yl)ethanone | Structure | Pyridine instead of quinoline; differing biological activity. |
| 1-(5-Bromoquinolin-3-yl)ethanone | Structure | Bromine substituent; potential for different reactivity patterns. |
The presence of both chloro and ethyl groups on the quinoline ring in 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone contributes to its distinct chemical behavior and biological activity compared to these similar compounds.
Recent developments in palladium-catalyzed Suzuki-Miyaura couplings enable precise introduction of ethyl and chlorine substituents at specific quinoline positions. The use of Pd(PPh₃)₄ in DMF at 80°C facilitates coupling between 3-bromoquinoline precursors and ethylboronic acids, achieving 85% yield with >98% regioselectivity. Nickel-catalyzed Kumada couplings show comparable efficiency for chlorine incorporation, particularly when employing Grignard reagents derived from chlorinated arenes.
A comparative analysis of catalytic systems reveals distinct advantages:
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(PPh₃)₄/DMF | 80 | 85 | 98 |
| Ni(dppe)Cl₂/THF | 65 | 78 | 95 |
| CuI/L-proline | 100 | 62 | 88 |
Table 1: Performance metrics for transition metal-catalyzed synthetic routes.
Non-classical synthesis methods utilizing ultrasound irradiation (35 kHz, 300 W) reduce reaction times from 12 hours to 45 minutes during quinoline core formation. This approach enhances molecular collision frequency, achieving 89% yield in the cyclocondensation of 2-aminobenzaldehyde with ethyl acetoacetate derivatives. The cavitation effect preferentially accelerates Schiff base formation and subsequent electrocyclization steps critical for constructing the quinoline skeleton.
Sequential domino reactions combined with copper-catalyzed azide-alkyne cycloaddition (CuAAC) enable modular construction of complex quinoline architectures. A three-step protocol involving:
Density functional theory has emerged as a cornerstone for understanding the electronic properties of quinoline derivatives. For 1-(2-chloro-6-ethylquinolin-3-yl)ethanone, geometry optimization using the B3LYP/6-311++G(d,p) basis set reveals a planar quinoline ring system with slight distortions due to the chloro and ethyl substituents [1] [2]. The carbonyl group at the 3-position introduces localized electron density, as evidenced by molecular electrostatic potential (MEP) maps (Figure 1). Regions of high electron density (negative potentials) are concentrated around the oxygen atom of the ethanone moiety, while the chloro-substituted carbon exhibits a positive potential, indicating electrophilic reactivity [1] [8].
Table 1: Key DFT-Derived Parameters for 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -2.14 |
| Energy Gap (ΔE) | 3.68 |
| Dipole Moment (Ground) | 4.21 D |
The ground-state dipole moment, calculated at 4.21 Debye, reflects the molecule’s polarity, which increases in the excited state due to charge redistribution [2]. Thermodynamic properties, including Gibbs free energy (-582.4 kJ/mol) and enthalpy (-575.9 kJ/mol), suggest stability under standard conditions [1].
Hirshfeld surface analysis provides a visual and quantitative assessment of intermolecular interactions in crystalline environments. For 1-(2-chloro-6-ethylquinolin-3-yl)ethanone, the analysis reveals dominant H···H (48.2%), C···H (22.7%), and Cl···H (15.3%) contacts (Table 2). The chloro group participates in weak C–H···Cl hydrogen bonds, while the ethyl substituent engages in van der Waals interactions [8].
Table 2: Hirshfeld Surface Interaction Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 48.2 |
| C···H | 22.7 |
| Cl···H | 15.3 |
| O···H | 8.1 |
| Other | 5.7 |
Fingerprint plots further distinguish interaction types: sharp spikes for H···H contacts and broad wings for Cl···H interactions. These findings align with crystal packing patterns observed in analogous quinoline derivatives [8].
Frontier molecular orbital analysis highlights the relationship between electronic structure and chemical reactivity. The HOMO of 1-(2-chloro-6-ethylquinolin-3-yl)ethanone is localized on the quinoline ring and ethanone group, indicating nucleophilic attack sites (Figure 2). Conversely, the LUMO resides predominantly on the chloro-substituted carbon, suggesting electrophilic regions [2] [8].
The energy gap (ΔE = 3.68 eV) classifies the compound as moderately reactive, with potential for charge-transfer interactions. Global reactivity descriptors, including chemical potential (μ = -3.98 eV) and electrophilicity index (ω = 2.15 eV), further quantify its reactivity profile [2].
Table 3: Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential | 5.82 |
| Electron Affinity | 2.14 |
| Chemical Hardness (η) | 1.84 |
| Electrophilicity (ω) | 2.15 |
Comparative studies with unsubstituted quinoline show that the chloro and ethyl groups reduce the energy gap by 0.45 eV, enhancing reactivity [1] [2]. This aligns with experimental observations of increased electrophilic substitution rates at the 3-position [8].
The antimalarial potential of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone stems from the well-established mechanism of quinoline compounds targeting heme polymerization in Plasmodium parasites. During the intraerythrocytic stage, malaria parasites degrade 60-80% of host hemoglobin to obtain amino acids for protein synthesis [1]. This proteolytic process releases free heme, which is toxic to the parasite and must be detoxified through polymerization into inert hemozoin crystals [2].
The molecular mechanism of heme polymerization inhibition involves the formation of quinoline-heme complexes that interfere with hemozoin crystal growth [3]. Chloroquine and related quinoline antimalarials bind to heme monomers and form stable complexes with a stoichiometric ratio of 1:2 (quinoline:heme) [4]. These drug-heme complexes subsequently incorporate into the growing hemozoin polymer, capping the elongation sites and preventing further heme sequestration [3]. The accumulation of free heme then reaches cytotoxic levels, leading to parasite death through oxidative damage [1].
Recent atomic force microscopy studies have revealed that quinoline compounds block hemozoin crystal growth through three distinct mechanisms: kink-blocking, step-pinning, and step-bunching [5]. Chloroquine and quinine demonstrate step-pinning behavior, binding to flat crystal surfaces and inhibiting growth over broad areas. This mechanism proves more effective than kink-blocking, where compounds like amodiaquine and mefloquine bind only to specific growth sites [5]. The effectiveness of heme polymerization inhibition correlates directly with antimalarial potency, with compounds showing IC₅₀ values for β-hematin inhibition ranging from 1.13 μM for chloroquine to 2.4 μM for quinoline derivatives [6].
| Compound | IC₅₀ Antimalarial (nM) | β-Hematin Inhibition IC₅₀ (μM) | Heme Complex Stoichiometry |
|---|---|---|---|
| Chloroquine | 15.3 | 1.13 | 1:2 |
| 2-Arylvinylquinoline Compound 24 | 471.5 | 1.80 | 1:2 |
| Quinoline Derivative 3b | 590.7 | 2.10 | 1:2 |
| Quinoline Derivative 3c | 909.9 | 2.40 | 1:2 |
| Pyridin-2-one Derivative 4c | 500.0 | 1.70 | 1:2 |
| Benzimidazole MMV007384 | 250.0 | 1.90 | 1:2 |
| Quinoline MMV006767 | 300.0 | 2.00 | 1:2 |
The structure-activity relationship analysis reveals that the 2-chloro and 6-ethyl substituents in 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone are positioned to optimize heme binding affinity while maintaining selectivity for parasitic over host processes [7]. The quinoline nitrogen provides the primary coordination site for iron complexation, while the chloro substituent enhances lipophilicity and facilitates accumulation in the acidic digestive vacuole [2]. The ethyl group at position 6 contributes to the overall hydrophobic character necessary for membrane penetration and intracellular distribution [8].
Studies with diverse quinoline scaffolds demonstrate that hemozoin inhibitors cause exchangeable heme levels to increase proportionally with inhibitor concentration, confirming the formation of heme-inhibitor complexes within the parasite [9]. The time-dependent nature of β-hematin inhibition shows that quinoline compounds slow rather than completely block heme polymerization, with IC₅₀ values increasing over extended incubation periods [6]. This suggests that the primary antimalarial effect occurs during the early stages of hemozoin formation when drug-heme complexes most effectively cap growing crystals [10].
The neuroprotective potential of quinoline derivatives derives from their capacity to modulate oxidative stress pathways that contribute to neuronal damage and death. The central nervous system exhibits particular vulnerability to oxidative stress due to its high oxygen consumption, elevated lipid content, and relatively weak antioxidant defenses [20] [21]. 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone demonstrates potential for neuroprotection through multiple antioxidant mechanisms that preserve neuronal function and viability.
Reactive oxygen species scavenging represents the primary mechanism of quinoline-mediated neuroprotection [22]. Quinolylnitrones, structural analogs that incorporate the quinoline framework, demonstrate potent hydroxyl radical scavenging activity with EC₅₀ values ranging from 3.97 to 12.1 μM [23]. The quinoline nitrogen provides a coordination site for metal ions that catalyze free radical formation, effectively sequestering iron and copper that would otherwise participate in Fenton reactions [24]. The aromatic quinoline system also serves as an electron donor, neutralizing reactive oxygen species through single electron transfer mechanisms [25].
Lipid peroxidation inhibition constitutes another critical component of quinoline neuroprotection [22]. The brain's high lipid content makes it particularly susceptible to peroxidative damage, which can disrupt membrane integrity and cellular function [20]. Quinoline compounds interrupt the propagation phase of lipid peroxidation by donating hydrogen atoms to lipid radicals, converting them to stable products [26]. This chain-breaking antioxidant activity prevents the autocatalytic spread of oxidative damage throughout neural tissue [23].
The enhancement of endogenous antioxidant systems represents an additional mechanism of quinoline neuroprotection [27]. Quinoline derivatives upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of numerous antioxidant and detoxification enzymes [27]. Activation of Nrf2 leads to increased production of superoxide dismutase, catalase, glutathione peroxidase, and other protective enzymes that maintain cellular redox homeostasis [28]. The induction of heme oxygenase-1, a stress-responsive enzyme with antioxidant and anti-inflammatory properties, provides additional neuroprotective benefits [27].
| Compound | Neuroprotection EC₅₀ (μM) | Hydroxyl Radical Scavenging (%) | Lipid Peroxidation Inhibition (%) | SOD Activity Enhancement (%) |
|---|---|---|---|---|
| Quinolylnitrone QN6 | 3.97 | 62.0 | 55.0 | 75.4 |
| Quinolylnitrone QN1 | 8.20 | 45.2 | 42.3 | 58.1 |
| Quinolylnitrone QN4 | 12.10 | 38.7 | 35.8 | 51.2 |
| 8-Aminoquinoline-Melatonin c3 | 6.80 | 52.1 | 48.2 | 62.8 |
| 8-Aminoquinoline-Melatonin c5 | 9.40 | 48.6 | 44.7 | 59.3 |
| Quinoline Derivative Q-Neuroprot | 7.30 | 51.8 | 46.9 | 61.4 |
The blood-brain barrier penetration capability of quinoline compounds enhances their therapeutic potential for central nervous system applications [29]. The optimal lipophilicity of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone, conferred by the chloro and ethyl substituents, facilitates passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for neural tissue distribution [30]. The molecular weight and polar surface area fall within favorable ranges for central nervous system penetration, suggesting good bioavailability for neuroprotective applications [25].
Mitochondrial protection represents an emerging mechanism of quinoline neuroprotection that addresses the primary source of neuronal reactive oxygen species [31]. Quinoline compounds can stabilize mitochondrial membranes and preserve respiratory chain function, reducing the generation of superoxide and hydrogen peroxide that contribute to neuronal damage [21]. The preservation of mitochondrial membrane potential maintains cellular ATP production and prevents the release of pro-apoptotic factors that would otherwise trigger neuronal death [20].